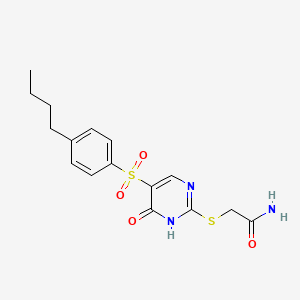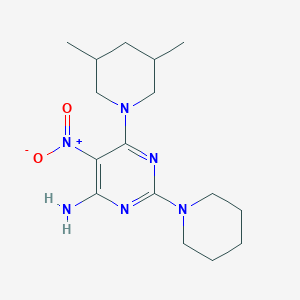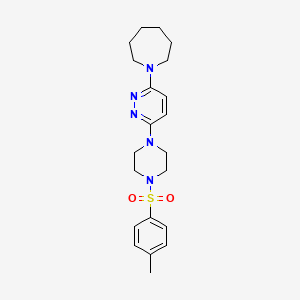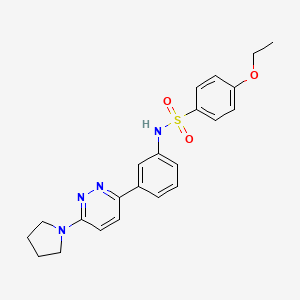methanone](/img/structure/B11258202.png)
[3-Amino-5-(phenylamino)-4-(phenylsulfonyl)thiophen-2-yl](4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-(phenylamino)-4-(phenylsulfonyl)thiophen-2-ylmethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a phenylamino group, a phenylsulfonyl group, and a methoxyphenyl group attached to a thiophene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(phenylamino)-4-(phenylsulfonyl)thiophen-2-ylmethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Amino and Phenylamino Groups: Amination reactions are used to introduce the amino and phenylamino groups onto the thiophene ring. This can be achieved using reagents such as ammonia or aniline under appropriate conditions.
Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride reagent in the presence of a base.
Attachment of the Methoxyphenyl Group: The final step involves the attachment of the methoxyphenyl group through a Friedel-Crafts acylation reaction using a methoxybenzoyl chloride reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms may also be utilized to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-(phenylamino)-4-(phenylsulfonyl)thiophen-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Derivatives with different substituents on the amino or phenylamino groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-Amino-5-(phenylamino)-4-(phenylsulfonyl)thiophen-2-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.
Medicine
In medicine, 3-Amino-5-(phenylamino)-4-(phenylsulfonyl)thiophen-2-ylmethanone has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its versatility makes it valuable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-(phenylamino)-4-(phenylsulfonyl)thiophen-2-ylmethanone involves its interaction with specific molecular targets. The amino and phenylamino groups can form hydrogen bonds with target molecules, while the phenylsulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-(phenylamino)-4-(phenylsulfonyl)thiophen-2-ylmethanone: Similar structure but with a hydroxy group instead of a methoxy group.
3-Amino-5-(phenylamino)-4-(phenylsulfonyl)thiophen-2-ylmethanone: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-Amino-5-(phenylamino)-4-(phenylsulfonyl)thiophen-2-ylmethanone imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and valuable for specific applications.
Propiedades
Fórmula molecular |
C24H20N2O4S2 |
|---|---|
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
[3-amino-5-anilino-4-(benzenesulfonyl)thiophen-2-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C24H20N2O4S2/c1-30-18-14-12-16(13-15-18)21(27)22-20(25)23(32(28,29)19-10-6-3-7-11-19)24(31-22)26-17-8-4-2-5-9-17/h2-15,26H,25H2,1H3 |
Clave InChI |
LWILWPWSVRBZEP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B11258128.png)
![2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B11258130.png)
![5-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11258135.png)


![methyl {[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B11258150.png)
![6-(4-methoxyphenyl)-3-methyl-N-(4-(trifluoromethoxy)phenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11258154.png)
![7-(3-fluorophenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B11258156.png)
![propan-2-yl {[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B11258161.png)



![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11258196.png)
